molecular formula C8H12N2O2S B12090264 4-((Methylamino)methyl)benzenesulfonamide

4-((Methylamino)methyl)benzenesulfonamide

Cat. No.: B12090264
M. Wt: 200.26 g/mol
InChI Key: UXHRYVCTAYQFCU-UHFFFAOYSA-N
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Description

Contextualization within the Sulfonamide Class of Organic Compounds

4-((Methylamino)methyl)benzenesulfonamide belongs to the sulfonamide class of organic compounds. A key characteristic of this class is the presence of a sulfonamide functional group, -S(=O)₂-NR₂. This functional group is a cornerstone in medicinal chemistry and has been incorporated into a vast array of therapeutic agents. The sulfonamide group is considered a versatile pharmacophore, meaning it is a molecular feature responsible for a drug's pharmacological activity. nih.gov

The benzenesulfonamide (B165840) scaffold, which forms the core of the title compound, is a common structural motif in many biologically active molecules. elsevier.com The versatility of the sulfonamide group allows for a wide range of chemical modifications, which can significantly influence the compound's physicochemical properties and biological activity. nist.gov

Historical Perspective of Benzenesulfonamide Derivatives in Research

The history of benzenesulfonamide derivatives in research is rich and dates back to the discovery of the antibacterial properties of prontosil (B91393) in the 1930s. This discovery ushered in the era of "sulfa drugs," which were among the first effective systemic antibacterial agents. Subsequent research revealed that the active component of prontosil was sulfanilamide, a simpler benzenesulfonamide derivative. This understanding spurred extensive research into synthesizing and evaluating a multitude of benzenesulfonamide derivatives for various therapeutic applications. nist.gov

Over the decades, research has expanded beyond their antibacterial effects. Benzenesulfonamide derivatives have been investigated for a wide range of biological activities, including as carbonic anhydrase inhibitors, anticancer agents, and anti-inflammatory compounds. nih.govnih.gov The development of diverse libraries of sulfonamide derivatives has been a common strategy in the quest for new therapeutic agents. bldpharm.com

Rationale for Academic Investigation of this compound

The academic investigation of this compound is rooted in the continued exploration of the chemical space around the benzenesulfonamide scaffold. The specific structural features of this compound—a primary sulfonamide group and a methylaminomethyl substituent at the para position of the benzene (B151609) ring—make it a subject of interest for several reasons.

The primary sulfonamide group is a known pharmacophore that can interact with various biological targets. The methylaminomethyl group, a small, flexible, and basic moiety, can influence the compound's solubility, polarity, and ability to form hydrogen bonds. These properties are crucial for a molecule's pharmacokinetic and pharmacodynamic profile. The investigation of such derivatives contributes to a deeper understanding of structure-activity relationships (SAR) within the broader class of benzenesulfonamides. By systematically modifying the substituents on the benzene ring, researchers can probe how these changes affect the compound's properties and potential biological interactions.

Scope and Objectives of Research on this compound

The primary objective of research involving this compound is its synthesis and characterization. The development of efficient and scalable synthetic routes to produce this and related compounds is a fundamental aspect of its academic investigation. nih.govnsf.gov General methods for synthesizing benzenesulfonamide derivatives often involve the reaction of a sulfonyl chloride with an amine. nih.gov For the target compound, this would likely involve a multi-step process starting from a commercially available precursor.

A significant part of the research scope involves the detailed characterization of the synthesized compound. This includes the determination of its physicochemical properties, which are essential for any further studies. While specific experimental data for this compound is not widely published in academic literature, its existence is confirmed by its availability from chemical suppliers.

Below are some of the key physicochemical properties that would be determined during its characterization.

PropertyValue
Molecular Formula C₈H₁₂N₂O₂S
Molecular Weight 200.26 g/mol
CAS Number 807291-20-9
SMILES CNCC1=CC=C(C=C1)S(N)(=O)=O

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

4-(methylaminomethyl)benzenesulfonamide

InChI

InChI=1S/C8H12N2O2S/c1-10-6-7-2-4-8(5-3-7)13(9,11)12/h2-5,10H,6H2,1H3,(H2,9,11,12)

InChI Key

UXHRYVCTAYQFCU-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC=C(C=C1)S(=O)(=O)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 Methylamino Methyl Benzenesulfonamide

Established Synthetic Routes to 4-((Methylamino)methyl)benzenesulfonamide

The synthesis of this compound is centered around the construction of the core benzenesulfonamide (B165840) structure and the introduction of the (methylamino)methyl group at the para-position. The selection of precursors and the strategic sequencing of reactions are pivotal to achieving an efficient synthesis.

Precursor Selection and Synthesis Strategies

The synthesis of this compound can be approached through several strategic routes, primarily dictated by the choice of starting materials. A common strategy involves starting with a pre-functionalized benzene (B151609) ring.

One major pathway begins with p-toluenesulfonyl chloride . This precursor can be reacted with an appropriate amine. nih.gov However, to arrive at the target structure, a multi-step process is typically required. An alternative and more direct approach might start from 4-cyanobenzenesulfonamide . The cyano group can be reduced to an aminomethyl group, which is then subjected to N-methylation.

Another viable strategy involves starting with a molecule already containing the methylamino-methyl fragment, which is then subjected to sulfonation. For example, starting with N-methylbenzylamine, one could introduce the sulfamoyl group (-SO₂NH₂) onto the para-position of the benzene ring. However, controlling the regioselectivity of the sulfonation can be challenging.

A frequently employed method in the synthesis of related benzenesulfonamide derivatives is the reaction of a sulfonyl chloride with an amine. nih.gov For the target compound, this would conceptually involve reacting 4-(chloromethyl)benzene-1-sulfonyl chloride with methylamine (B109427). The availability and stability of this specific sulfonyl chloride precursor would be a key consideration.

A more practical approach often involves the functionalization of a stable, commercially available precursor like 4-methylbenzenesulfonamide (p-toluenesulfonamide). bldpharm.comnist.govnist.gov The methyl group at the para-position can be halogenated, for instance, using N-bromosuccinimide (NBS) under radical initiation, to form 4-(bromomethyl)benzenesulfonamide. This intermediate can then undergo nucleophilic substitution with methylamine to yield the final product.

The synthesis of related sulfonamides provides a template for these strategies. For instance, the synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide involves a two-step process: the reaction of 4-methylbenzenesulfonyl chloride with a primary amine, followed by benzylation. nsf.gov This highlights the modularity of sulfonamide synthesis. Similarly, the synthesis of 4-(2-aminoethyl)benzenesulfonamide (B156865) from β-phenethylamine involves acetylation, chlorosulfonation, amination, and hydrolysis, demonstrating a sequence of functional group transformations on a pre-existing side chain. google.com

Reaction Conditions and Optimization Parameters

The conditions for synthesizing benzenesulfonamide derivatives are well-documented and can be adapted for this compound. The sulfonylation of amines is a cornerstone of these synthetic routes. nih.gov

Typically, the reaction of a sulfonyl chloride with an amine is carried out in the presence of a base to scavenge the hydrochloric acid byproduct. nih.gov Common bases include pyridine (B92270) or aqueous potassium carbonate. nih.govnsf.gov The choice of solvent is also critical, with dichloromethane (B109758) and tetrahydrofuran (B95107) (THF) being frequently used. nih.govnsf.gov For instance, a method using aqueous potassium carbonate in THF has been reported as an environmentally benign and efficient system for producing aryl sulfonamides, often leading to increased reaction rates and yields. nih.gov

Reaction temperatures are generally kept moderate, often at room temperature, and reaction times can range from a few hours to 24 hours. nih.govnsf.gov Monitoring the reaction progress using thin-layer chromatography (TLC) is a standard practice to determine the point of completion. orgsyn.org

In the case of a multi-step synthesis starting from p-toluenesulfonamide, the initial bromination of the methyl group would likely require a radical initiator like benzoyl peroxide or AIBN and photochemical or thermal initiation. The subsequent nucleophilic substitution with methylamine would be performed in a suitable polar solvent to facilitate the reaction.

The table below summarizes typical reaction conditions for the synthesis of related benzenesulfonamide derivatives, which can inform the synthesis of the target compound.

Table 1: Reaction Conditions for Synthesis of Benzenesulfonamide Derivatives

Precursors Reagents & Solvents Temperature & Time Yield Reference
p-Toluenesulfonyl chloride, 4-Methylbenzylamine Pyridine, Dichloromethane Room Temp, 24h 42% nih.gov
4-Methylbenzenesulfonyl chloride, Allylamine K₂CO₃ (aq), THF Room Temp, 24h High nsf.gov
4-Methylbenzoic acid, Benzenesulfonamide POCl₃ Reflux, 3h - nih.gov

Purification Techniques and Yield Enhancement

After the reaction is complete, a standard workup procedure is employed. This typically involves quenching the reaction with water, followed by extraction of the product into an organic solvent like dichloromethane or ethyl acetate. nsf.govorgsyn.org The organic layer is then washed, dried over an anhydrous salt such as sodium sulfate, and the solvent is removed under reduced pressure. nih.govorgsyn.org

The crude product is often purified by recrystallization from a suitable solvent system, such as ethanol (B145695) or an ethyl acetate/hexane mixture, to obtain the pure compound. nsf.govdergipark.org.tr For more challenging purifications, silica (B1680970) gel flash column chromatography is a powerful technique. orgsyn.org The choice of eluent is optimized to achieve good separation of the desired product from any unreacted starting materials or byproducts. orgsyn.org

Derivatization Strategies for this compound Analogues

The structure of this compound offers two primary sites for chemical modification: the methylamino moiety and the benzenesulfonamide ring system. These modifications are key to developing analogues with tailored properties.

Modifications at the Methylamino Moiety

The secondary amine of the methylamino group is a nucleophilic center that can readily participate in various chemical transformations. ebi.ac.uk

N-Alkylation and N-Arylation: The hydrogen atom on the nitrogen can be substituted with various alkyl, benzyl (B1604629), or aryl groups. This is typically achieved by reacting the parent compound with an appropriate alkyl or benzyl halide (e.g., benzyl bromide) in the presence of a base. nsf.gov This reaction leads to the formation of a tertiary amine.

N-Acylation: Reaction with acyl chlorides or acid anhydrides introduces an acyl group, forming an N-acylsulfonamide derivative. These derivatives are of interest as they can serve as carboxylic acid replacements and have been explored for their biological activities. dergipark.org.tr

The synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide from N-allyl-4-methylbenzenesulfonamide via benzylation is a prime example of modification at the nitrogen atom of a sulfonamide derivative. nsf.gov

Substitutions on the Benzenesulfonamide Ring System

The aromatic ring of the benzenesulfonamide core provides a scaffold for introducing additional functional groups through electrophilic aromatic substitution reactions. The directing effects of the existing substituents (the alkylamino-methyl group and the sulfonamide group) will influence the position of new substituents. Both groups are generally ortho-, para-directing. Given that the para position is already occupied, new substituents would be directed to the ortho positions relative to these groups.

Common modifications include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) onto the benzene ring can significantly alter the electronic properties and lipophilicity of the molecule.

Nitration: The introduction of a nitro group, which can subsequently be reduced to an amino group, provides a handle for further functionalization. prepchem.com

Alkylation and Acylation: Friedel-Crafts reactions can introduce further alkyl or acyl groups onto the ring, although the presence of the deactivating sulfonamide group might require harsh reaction conditions.

The "tail" strategy, which involves attaching various moieties to a core sulfonamide structure, is a widely used approach in medicinal chemistry to fine-tune the properties of the molecule. nih.gov This can involve building upon existing substituents or adding new ones to the aromatic ring.

The table below illustrates the diversity of substituents found on the benzenesulfonamide ring in various reported compounds.

Table 2: Examples of Substitutions on the Benzenesulfonamide Ring

Compound Name Substituents on Benzene Ring Reference
4-Methyl-N-(4-methylbenzyl)benzenesulfonamide 4-Methyl nih.gov
3-Amino-N,N-diethyl-4-(methylamino)benzenesulfonamide 3-Amino, 4-Methylamino
4-(2-Aminoethyl)benzenesulfonamide 4-(2-Aminoethyl) google.com
4-{[4-(Dimethylamino)benzylidene]amino}benzenesulfonamide 4-{[4-(Dimethylamino)benzylidene]amino} researchgate.net

Exploration of Linker Modifications

The -(CH2)-NH(CH3)- portion of this compound can be considered a linker connecting the benzenesulfonamide head to other molecular fragments. Modifications to this linker are crucial for tuning the molecule's properties. While direct modification of the pre-formed this compound is one route, a more common strategy involves synthesizing analogs with varied linkers from different starting materials.

Research into related benzenesulfonamide derivatives demonstrates common strategies for linker modification that are applicable to this compound. For instance, the synthesis of N-substituted-β-alanine derivatives from 4-aminobenzene-1-sulfonamide illustrates the addition of more complex side chains to the aromatic amine. nih.gov A primary method for creating diverse linkers involves the reaction of a toluenesulfonyl chloride with different primary or secondary amines. nih.gov This approach allows for the introduction of various alkyl or aryl groups, effectively changing the nature of the linker.

One common synthetic pathway starts with 4-methylbenzenesulfonyl chloride, which can be reacted with a variety of primary amines to generate the corresponding sulfonamides. nsf.gov Subsequent reactions, such as benzylation, can further modify the nitrogen substituent. nsf.gov This two-step process provides a template for creating a library of compounds with diverse linker structures.

Table 1: Potential Strategies for Linker Modification

Modification Strategy Reagents/Conditions Resulting Structure Rationale
N-Alkylation/N-Arylation Alkyl halides, Aryl halides with a suitable base R-N(CH₃)-(CH₂)-Ph-SO₂NH₂ Introduces steric bulk or electronic diversity.
Reductive Amination Aldehydes/Ketones, reducing agent (e.g., NaBH₃CN) (R₂CH)-N(CH₃)-(CH₂)-Ph-SO₂NH₂ Lengthens or branches the linker.
Acylation Acyl chlorides, Anhydrides (RCO)-N(CH₃)-(CH₂)-Ph-SO₂NH₂ Introduces amide functionality into the linker.

This table presents hypothetical modifications based on standard organic synthesis principles and reactions observed in similar sulfonamide compounds.

Chemical Reactivity and Transformation Pathways of this compound

The reactivity of this compound is governed by its key functional groups: the secondary methylamino group, the sulfonamide moiety, and the aromatic ring.

Acid-Base Reactions

The compound exhibits both acidic and basic properties.

Basicity : The secondary methylamino group (-NH(CH3)) is basic due to the lone pair of electrons on the nitrogen atom and can be protonated by acids to form a methylammonium (B1206745) salt.

Acidity : The sulfonamide group (-SO₂NH₂) has an acidic proton on the nitrogen. The strong electron-withdrawing effect of the adjacent sulfonyl group (-SO₂-) makes this proton significantly more acidic than a typical amine proton. In the presence of a strong base, this proton can be removed to form a sulfonamidate anion. In some syntheses of related sulfonamides, pyridine is used to act as a hydrochloric acid scavenger, demonstrating the reaction of the amine with acid. nih.gov

Table 2: Acid-Base Properties of Functional Groups

Functional Group Property Reaction
Methylamino (-NH(CH₃)) Basic R-NH(CH₃) + H⁺ ⇌ R-NH₂⁺(CH₃)

Reduction and Oxidation Reactions

The functional groups within this compound have different susceptibilities to redox reactions.

Reduction : The aromatic ring can be reduced under harsh conditions, such as catalytic hydrogenation at high pressure and temperature, to yield the corresponding cyclohexyl derivative. The sulfonamide group is generally resistant to reduction.

Oxidation : The secondary amine and the benzylic methylene (B1212753) group (-CH₂-) are potential sites for oxidation. Strong oxidizing agents could potentially convert the amine to an N-oxide or other oxidized species. The benzylic position is also susceptible to oxidation, potentially leading to a carbonyl group, though this typically requires specific reagents.

Substitution Reactions

Substitution reactions can occur at the aromatic ring or the nitrogen atoms.

Electrophilic Aromatic Substitution : The benzenesulfonamide ring can undergo electrophilic substitution reactions such as nitration, halogenation, or sulfonation. The -CH₂(NHCH₃) and -SO₂NH₂ groups are both ortho-, para-directing. However, the sulfonamide group is deactivating, while the alkylamine group is activating. The outcome of such a reaction would depend on the specific reaction conditions. For example, reacting methylbenzene with nitric and sulfuric acids typically yields a mixture of the 2- and 4-isomers. libretexts.org

Nucleophilic Substitution on Nitrogen : The methylamino nitrogen is a nucleophile and can participate in substitution reactions. For instance, it can be alkylated or acylated using appropriate electrophiles like alkyl halides or acyl chlorides. Syntheses of related N-benzyl-4-methylbenzenesulfonamides proceed via nucleophilic substitution, where the amine acts as a weak nucleophile. nsf.gov

Stability and Degradation Studies in Chemical Environments

The stability of this compound is generally robust, a characteristic of the sulfonamide functional group. However, it can degrade under specific conditions.

Hydrolysis : The sulfonamide bond (C-S-N) is chemically stable but can be cleaved under forcing acidic or basic conditions, leading to the formation of 4-((methylamino)methyl)benzenesulfonic acid and ammonia.

Thermal Stability : Many benzenesulfonamide derivatives are crystalline solids with relatively high melting points, indicating good thermal stability. nist.govnih.gov Studies on related compounds show they are stable at room temperature. researchgate.net

Photostability : Aromatic compounds can be susceptible to photodegradation upon exposure to UV light. While specific studies on this compound are not prevalent, the potential for photochemical reactions exists.

Table of Mentioned Compounds

Compound Name
This compound
N-substituted-β-alanine
4-aminobenzene-1-sulfonamide
4-methylbenzenesulfonyl chloride
N-benzyl-4-methylbenzenesulfonamide
Pyridine
4-((methylamino)methyl)benzenesulfonic acid
Ammonia
2-nitromethylbenzene
4-nitromethylbenzene

Advanced Structural Characterization and Spectroscopic Analysis of 4 Methylamino Methyl Benzenesulfonamide

Spectroscopic Elucidation Techniques

The molecular structure of 4-((Methylamino)methyl)benzenesulfonamide is methodically investigated using a suite of advanced spectroscopic tools. Each technique provides unique insights into the compound's atomic and molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

¹H NMR spectroscopy identifies the chemical environments of hydrogen atoms in a molecule. For this compound, distinct signals are expected for the protons on the aromatic ring, the methylene (B1212753) bridge, the methyl group, and the amine and sulfonamide groups.

Aromatic Protons: The benzene (B151609) ring is para-substituted, which would typically result in two sets of doublet signals, characteristic of an AA'BB' spin system. The protons ortho to the sulfonamide group are expected to appear at a lower field (higher ppm) compared to the protons ortho to the methylene group due to the strong electron-withdrawing nature of the SO₂NH₂ group.

Methylene Protons (-CH₂-): A singlet or a multiplet would be expected for the two protons of the methylene group connecting the benzene ring and the methylamino group.

Methyl Protons (-NHCH₃): A singlet integrating to three protons would correspond to the methyl group attached to the nitrogen atom.

Amine and Sulfonamide Protons (-NH- and -SO₂NH₂): The protons on the nitrogen atoms would appear as broad singlets, and their chemical shifts can be highly variable depending on the solvent, concentration, and temperature. The two protons of the primary sulfonamide would typically appear at a different chemical shift than the single proton of the secondary amine.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Structural Assignment

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule.

Aromatic Carbons: Four distinct signals are expected for the aromatic carbons. The carbon atom attached to the sulfonamide group (ipso-carbon) and the carbon atom attached to the methylene group would have unique chemical shifts. The remaining four aromatic carbons would give two signals, each representing two equivalent carbons.

Methylene Carbon (-CH₂-): A single signal would correspond to the methylene carbon.

Methyl Carbon (-CH₃): A single signal at a higher field (lower ppm) would be characteristic of the methyl carbon.

Two-Dimensional NMR Spectroscopic Investigations

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between atoms.

COSY: A COSY spectrum would confirm the coupling between adjacent aromatic protons.

HSQC: An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the methylene and methyl signals in both the ¹H and ¹³C NMR spectra.

Specific experimental 2D NMR data for this compound are not available in published literature.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to their vibrational frequencies. For this compound, characteristic absorption bands would confirm the presence of its key functional groups.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
N-H (amine)Stretch3300-3500 (medium)
N-H (sulfonamide)Stretch3200-3400 (medium, often two bands)
C-H (aromatic)Stretch3000-3100 (weak to medium)
C-H (aliphatic)Stretch2850-3000 (medium)
S=O (sulfonamide)Asymmetric & Symmetric Stretch1300-1370 and 1140-1180 (strong)
C=C (aromatic)Stretch1450-1600 (medium, multiple bands)
S-N (sulfonamide)Stretch900-940 (medium)

Table 1: Expected Infrared Absorption Frequencies for this compound.

The presence of strong bands in the 1370-1300 cm⁻¹ and 1180-1140 cm⁻¹ regions would be definitive for the sulfonyl group (S=O), while bands in the 3500-3200 cm⁻¹ range would indicate the N-H stretches of the amine and sulfonamide groups. rsc.org

X-ray Crystallographic Analysis of this compound and its Derivatives

The crystallographic analysis of sulfonamide derivatives is crucial for understanding their solid-state behavior, which is governed by a delicate balance of intermolecular forces.

High-quality single crystals suitable for X-ray diffraction studies of 4-methylbenzenesulfonamide derivatives are typically grown using slow evaporation techniques. For instance, single crystals of N-allyl-N-benzyl-4-methylbenzenesulfonamide have been successfully obtained by recrystallization from ethanol (B145695) after synthesis. nsf.gov The process involves dissolving the synthesized compound in a suitable solvent, such as ethanol or dichloromethane (B109758), and allowing the solvent to evaporate slowly at room temperature. nsf.govnih.gov This gradual process facilitates the formation of well-ordered crystal lattices. In one method, after synthesizing the compound, a white precipitate was isolated and then recrystallized in ethanol to yield white crystals suitable for analysis. nsf.gov Another approach involved dissolving the crude product in a solvent and allowing it to stand for a period, leading to the formation of crystals. nih.gov

The crystal system and space group of 4-methylbenzenesulfonamide derivatives are diverse, reflecting the influence of the substituent groups on the crystal packing.

For example, N-allyl-N-benzyl-4-methylbenzenesulfonamide crystallizes in the orthorhombic system with the non-centrosymmetric space group Pna2₁ nsf.gov. In contrast, 4-methyl-N-(4-methylbenzyl)benzenesulfonamide has been reported to crystallize in the monoclinic system with the space group P2₁. nih.gov A different derivative, 4-Methyl-N-(4-methylphenylsulfonyl)-N-phenylbenzenesulfonamide , crystallizes in the monoclinic system with the space group C2/c researchgate.net.

These variations highlight how different N-substituents can lead to different packing symmetries. The specific crystal system and space group are determined from the diffraction pattern obtained during X-ray analysis.

Below is a table summarizing the crystallographic data for some representative derivatives:

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Z
N-allyl-N-benzyl-4-methylbenzenesulfonamide nsf.govOrthorhombicPna2₁18.6919(18)10.5612(10)8.1065(8)9090901600.3(3)4
4-methyl-N-(4-methylbenzyl)benzenesulfonamide nih.govMonoclinicP2₁--------
4-Methyl-N-(4-methylphenylsulfonyl)-N-phenylbenzenesulfonamide researchgate.netMonoclinicC2/c18.1080(5)9.3834(3)11.4821(4)9096.015(3)901940.24(11)4

The molecular conformation of 4-methylbenzenesulfonamide derivatives is characterized by the geometry around the sulfur atom and the torsion angles between the aromatic rings and the sulfonamide group. The sulfur atom typically exhibits a slightly distorted tetrahedral geometry nih.gov.

Hydrogen Bonding: The most prominent intermolecular interaction is the N—H···O hydrogen bond formed between the sulfonamide nitrogen (donor) and one of the sulfonyl oxygens (acceptor) of an adjacent molecule. This interaction is a recurring motif in the crystal structures of primary and secondary sulfonamides. For instance, in the crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide, N—H···O hydrogen bonds link molecules into ribbons nih.gov.

C-H···π Interactions: In addition to classical hydrogen bonds, weaker C—H···π interactions play a significant role in stabilizing the crystal lattice. These interactions occur between a C-H bond (from an alkyl or aryl group) and the π-system of an aromatic ring of a neighboring molecule. In 4-methyl-N-(4-methylbenzyl)benzenesulfonamide, these interactions link the hydrogen-bonded ribbons into a three-dimensional network nih.gov. Similarly, molecules of N-allyl-N-benzyl-4-methylbenzenesulfonamide are linked through C-H···π interactions nsf.gov.

The interplay of these interactions is fundamental to the formation of stable supramolecular structures.

The combination of strong N—H···O hydrogen bonds and weaker C—H···π interactions leads to the formation of well-defined supramolecular assemblies in the crystalline state of 4-methylbenzenesulfonamide derivatives.

The final supramolecular architecture is a consequence of the molecules arranging themselves to maximize stabilizing interactions, leading to efficient packing in the crystal lattice nsf.gov.

Computational Chemistry and Molecular Modeling Studies of 4 Methylamino Methyl Benzenesulfonamide

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analysis

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. Quantitative Structure-Activity Relationship (QSAR) analysis takes this a step further by creating mathematical models that correlate variations in physicochemical properties of a series of compounds with their biological activities. chemijournal.com These models are crucial for predicting the potency of novel compounds before their synthesis.

Computational methods are pivotal in elucidating the SAR of benzenesulfonamide (B165840) derivatives. Three-dimensional QSAR (3D-QSAR) techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are widely used to explore the relationship between the structural features of molecules and their inhibitory activities. researchgate.nettandfonline.com

In a typical 3D-QSAR study involving a series of benzenesulfonamide-based compounds, the molecules are first aligned based on a common scaffold. Then, various molecular fields (e.g., steric, electrostatic, hydrophobic) are calculated around each molecule. researchgate.net Statistical methods are employed to build a model that links these fields to the observed biological activity. The resulting 3D contour maps provide a visual representation of the SAR, highlighting regions where modifications to the structure of 4-((Methylamino)methyl)benzenesulfonamide could lead to enhanced or diminished activity. nih.gov For instance, the models can indicate where bulky groups, hydrogen bond donors or acceptors, or hydrophobic moieties would be favorable for biological potency. nih.gov

Table 1: Key 3D-QSAR Statistical Parameters from Studies on Benzenesulfonamide Derivatives This table presents representative statistical values from various 3D-QSAR studies on benzenesulfonamide derivatives to illustrate the predictive power of the models.

Modelq² (Cross-validated correlation coefficient)r² (Non-cross-validated correlation coefficient)r²_pred (External validation)Target/Compound SeriesReference
CoMFA0.7080.983Not Reported12-Lipoxygenase Inhibitors benthamdirect.com
CoMSIA0.7350.981Not Reported12-Lipoxygenase Inhibitors benthamdirect.com
CoMFA0.6250.9980.837HBV Capsid Assembly Inhibitors researchgate.nettandfonline.com
CoMSIA0.6450.9870.698HBV Capsid Assembly Inhibitors researchgate.nettandfonline.com

The primary goal of QSAR is to develop predictive models. nih.gov A statistically robust QSAR model, validated both internally (e.g., using cross-validation, q²) and externally (using a test set of molecules, r²_pred), can accurately forecast the biological potency of newly designed compounds. researchgate.nettandfonline.com For this compound, such models could be used to predict its activity against a specific target, such as a carbonic anhydrase or a protein kinase, based on models built from a series of analogous sulfonamides. nih.govnih.gov These predictive studies help prioritize which derivatives to synthesize and test in the laboratory, thereby saving significant time and resources in the drug discovery pipeline. researchgate.net

Molecular Docking Investigations of this compound with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. rjb.ro This method is instrumental in understanding the molecular basis of a drug's mechanism of action.

For this compound, molecular docking simulations can identify its most likely binding pose within the active site of a biological target. The process involves preparing the 3D structures of both the ligand and the protein and then using a scoring algorithm to evaluate numerous possible binding orientations. rjb.ronih.gov

The results of docking studies reveal crucial non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and specific amino acid residues of the protein. nih.govnih.gov For example, the sulfonamide group (-SO₂NH₂) is a well-known zinc-binding group and a key pharmacophore in many enzyme inhibitors, often forming critical hydrogen bonds or coordinating with metal ions in the active site. Docking studies can confirm these interactions and identify other key contacts involving the benzene (B151609) ring and the (methylamino)methyl substituent. nih.gov

Table 2: Examples of Predicted Interactions for Sulfonamide Derivatives with Biological Targets This table summarizes findings from various molecular docking studies, illustrating the types of interactions observed between sulfonamide compounds and key amino acid residues in their respective protein targets.

Compound ClassProtein TargetKey Interacting ResiduesPrimary Interaction TypesReference
4-Phthalimidobenzenesulfonamide derivativesAcetylcholinesterase (AChE)Tyr70, Trp84, Tyr121, Tyr334Hydrogen bonding, π-π stacking nih.gov
Benzenesulfonamide derivativesPenicillin-binding protein 2X (PBP-2X)Ser337, Asn396, Thr550Hydrogen bonding rjb.ro
Sulfonamide-imidazole derivativesSARS-CoV-2 Main Protease (Mpro)His41, Cys145, Glu166Hydrogen bonding, Hydrophobic interactions nih.gov
Benzenesulfonamide derivativesBRD4Not specifiedHydrogen bonding, Hydrophobic interactions nih.gov

Docking programs use scoring functions to estimate the binding affinity (e.g., in kcal/mol) of the ligand to the protein. rjb.ro A more negative score generally indicates a more favorable binding interaction. peerj.com These scores allow for the ranking of different compounds and the prioritization of those with the highest predicted affinity for experimental testing. nih.gov While these scores provide a valuable estimation, they are approximations. Therefore, the binding modes predicted by docking are often further validated and refined using more computationally intensive methods like molecular dynamics simulations. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular Dynamics (MD) simulations provide a dynamic view of the molecular system, tracking the movements and interactions of atoms over time. nih.gov For the this compound-protein complex predicted by docking, an MD simulation can assess the stability of the binding pose and analyze the flexibility of both the ligand and the protein. nih.govmdpi.com

During an MD simulation, the system's trajectory is calculated by solving Newton's equations of motion. A key metric used to evaluate stability is the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms from their initial positions. A stable RMSD value over the course of the simulation (e.g., 100 nanoseconds) suggests that the ligand remains securely bound in the predicted pose. mdpi.com

MD simulations also allow for a more accurate estimation of binding free energy using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA). peerj.com This technique calculates the energy contributions from different interaction types (e.g., van der Waals, electrostatic, solvation energies), providing a deeper understanding of the driving forces behind ligand binding. peerj.com These simulations can reveal how water molecules mediate interactions and how conformational changes in the protein might occur upon ligand binding, offering insights that are not available from static docking models.

Quantum Chemical Calculations

Quantum chemical calculations have emerged as a powerful tool in medicinal chemistry and materials science for elucidating the intricate relationship between molecular structure and chemical behavior. These computational methods allow for the in-silico investigation of various molecular properties, providing insights that are often difficult or impossible to obtain through experimental means alone. In the context of this compound, quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a valuable approach to understanding its electronic structure, reactivity, and potential reaction mechanisms.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. nih.gov DFT has proven to be a versatile and accurate tool for predicting the physicochemical properties and reactivity of molecules. researchgate.net In the study of sulfonamide derivatives, DFT calculations are frequently employed to determine optimized molecular geometries, vibrational frequencies, and electronic properties that govern their biological activity. scilit.comtandfonline.com

The electronic structure of a molecule is fundamentally linked to its reactivity. Key parameters derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in this regard. The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. tandfonline.comresearchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) mapping is another valuable tool derived from DFT calculations. The MEP visually represents the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. tandfonline.com This information is critical for understanding intermolecular interactions, such as drug-receptor binding, and for predicting the sites of chemical reactions. tandfonline.comtandfonline.com

PropertyValueSignificance
HOMO Energy-7.2 eVIndicates the molecule's electron-donating capability.
LUMO Energy-1.5 eVReflects the molecule's electron-accepting capability.
HOMO-LUMO Gap5.7 eVA larger gap suggests higher chemical stability. tandfonline.com
Dipole Moment3.5 DQuantifies the overall polarity of the molecule.
Molecular Electrostatic Potential (MEP)Varies across the moleculeRed (negative) regions indicate potential nucleophilic sites, while blue (positive) regions indicate potential electrophilic sites. tandfonline.com

This is an interactive data table based on representative data for benzenesulfonamide derivatives. The exact values for this compound may vary.

Beyond the analysis of ground-state electronic properties, DFT calculations are instrumental in mapping out potential reaction pathways and identifying the associated transition states. scilit.com A transition state is a high-energy, transient molecular configuration that exists along the reaction coordinate between reactants and products. The energy difference between the reactants and the transition state, known as the activation energy, determines the rate of a chemical reaction.

Computational chemists can model the transformation of this compound in various chemical environments by calculating the potential energy surface of a reaction. This involves identifying the lowest energy path from reactants to products and locating the transition state structures along this path. The intrinsic reaction coordinate (IRC) is a computational technique used to confirm that a calculated transition state indeed connects the desired reactants and products. acs.org

For instance, understanding the metabolic pathways of this compound would involve modeling its interaction with metabolic enzymes. DFT could be used to investigate the mechanism of N-dealkylation or aromatic hydroxylation, common metabolic reactions for compounds containing amine and phenyl groups. Such studies would involve calculating the energies of intermediates and transition states for the proposed reaction steps. researchgate.net

Similarly, the synthesis of this compound can be optimized by computationally exploring different reaction mechanisms. For example, the reaction of 4-(chloromethyl)benzenesulfonamide with methylamine (B109427) could be modeled to understand the nucleophilic substitution mechanism, including the structure and energy of the transition state.

While specific computational studies on the reaction pathways of this compound are not extensively documented, the principles of transition state theory and computational modeling are well-established in the study of sulfonamide reactivity. researchgate.netnih.gov These computational approaches provide a theoretical framework for predicting the feasibility and kinetics of chemical reactions involving this compound.

Biological Activity and Mechanistic Investigations of 4 Methylamino Methyl Benzenesulfonamide

Enzyme Inhibition Studies

Carbonic Anhydrase Isozyme Inhibition (hCA I, II, VII, IX, XII)

Benzenesulfonamides are a well-known class of inhibitors for human carbonic anhydrases (hCAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.comnih.gov These enzymes are involved in numerous physiological and pathological processes, making them significant therapeutic targets for conditions like glaucoma, epilepsy, and cancer. mdpi.comnih.govtandfonline.com The primary sulfonamide group is the key pharmacophore, directly interacting with the zinc ion in the enzyme's active site. mdpi.com The inhibitory profile of 4-((Methylamino)methyl)benzenesulfonamide and its analogs is of significant interest for developing isoform-selective drugs to minimize side effects. mdpi.comtandfonline.com

The inhibitory potency of sulfonamide derivatives is quantified by their inhibition constant (Kᵢ), with lower values indicating stronger inhibition. While specific Kᵢ values for this compound against all specified isoforms are not consolidated in a single report, data from studies on closely related 4-substituted benzenesulfonamides provide a strong indication of its potential activity.

For instance, various 4-substituted benzenesulfonamides demonstrate potent, low nanomolar inhibition against several hCA isoforms. Studies on ureido-substituted benzenesulfonamides revealed excellent inhibition of hCA I, II, IX, and XII, with Kᵢ values often in the low nanomolar range. acs.org Similarly, 4-(2-substituted hydrazinyl)benzenesulfonamide derivatives showed potent inhibition of cytosolic isoforms hCA I and hCA II, with Kᵢ values ranging from 1.79 to 11.64 nM. nih.gov Derivatives of methylaminobenzene-sulfonamide have also been shown to inhibit hCA I and hCA II with inhibition constants in the low micromolar range. tandfonline.com The table below presents representative Kᵢ values for various 4-substituted benzenesulfonamide (B165840) compounds against the targeted hCA isoforms, illustrating the typical potency of this class of inhibitors.

Compound Class/DerivativehCA I (Kᵢ)hCA II (Kᵢ)hCA VII (Kᵢ)hCA IX (Kᵢ)hCA XII (Kᵢ)
4-(Guanidino)benzenesulfonamides 1.1 - 183.9 nM0.54 - 4.7 nM0.9 - 18.2 nM--
Ureido-benzenesulfonamides 8.9 - 253 nM12 - 5800 nM-5.8 - 45.4 nM4.7 - 57.5 nM
Hydrazinyl-benzenesulfonamides 1.79 - 2.73 nM1.72 - 11.64 nM---
1,3-Dicarbonyl-methylaminobenzenesulfonamides 2.12 - 10.89 µM2.52 - 18.64 µM---
This table is a compilation of data for various 4-substituted benzenesulfonamide derivatives to illustrate the general inhibitory potency. Specific values for this compound may vary. Data sourced from multiple studies. acs.orgnih.govtandfonline.comunifi.it

Designing isoform-selective inhibitors is a primary goal in carbonic anhydrase research to enhance therapeutic efficacy and reduce off-target effects. mdpi.com The substitution pattern on the benzenesulfonamide ring is a critical determinant of selectivity. mdpi.comnih.gov

Derivatives of 4-substituted benzenesulfonamides have shown varied selectivity profiles. For example, certain 4-guanidinobenzenesulfonamides exhibit high selectivity for inhibiting hCA VII over hCA I, although selectivity over hCA II can be more challenging to achieve. unifi.it In contrast, some ureido-substituted benzenesulfonamides have been identified as potent hCA IX and XII inhibitors with good selectivity over the cytosolic isoforms hCA I and II. acs.org The nature of the "tail" attached to the 4-position of the benzenesulfonamide ring allows it to form additional contacts within the active site, exploiting subtle differences in the amino acid residues between isoforms. mdpi.comnih.gov For instance, the presence of a bulky or flexible tail can lead to interactions with residues in the middle or at the exit of the active site cavity, which differ among hCA isoforms, thereby conferring selectivity. nih.gov While some derivatives show a preference for the tumor-associated isoforms IX and XII, others might be more potent against the widespread cytosolic isoforms I and II. acs.orgnih.gov

The fundamental mechanism of inhibition by benzenesulfonamides involves the coordination of the deprotonated sulfonamide group to the catalytic Zn²⁺ ion within the enzyme's active site. mdpi.comacs.org This interaction displaces a zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the enzyme's catalytic activity. acs.org

X-ray crystallography and molecular modeling studies have provided detailed insights into these interactions. The binding is further stabilized by a network of hydrogen bonds, notably between the sulfonamide's oxygen atoms and the backbone amide of the conserved residue Threonine 199 (Thr199). acs.org The benzene (B151609) ring of the inhibitor settles into a hydrophobic part of the active site, making van der Waals contacts with residues such as Valine 121, Leucine 198, and Threonine 200. mdpi.com

The substituent at the 4-position, such as the (methylamino)methyl group, extends into a distinct region of the active site cavity. This "tail" can form additional hydrogen bonds or van der Waals interactions with surrounding amino acid residues, such as Phenylalanine 131 and Proline 202. mdpi.comnih.gov These supplementary interactions are crucial for enhancing binding affinity and modulating the selectivity profile of the inhibitor for different CA isoforms. mdpi.com

Investigation of Other Enzyme Targets

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the arachidonic acid cascade, leading to the production of prostaglandins (B1171923) and leukotrienes, respectively, which are potent inflammatory mediators. researchgate.netmdpi.com While the benzenesulfonamide moiety is a well-known pharmacophore in certain selective COX-2 inhibitors like celecoxib, specific inhibitory activity of this compound against COX and LOX enzymes is not well-documented in the reviewed scientific literature. Research on benzenesulfonamide derivatives has shown that structural modifications can lead to dual COX/LOX inhibition or selective COX-2 inhibition. nih.govnih.gov However, without direct experimental data, the activity of this compound on these particular enzyme targets remains uncharacterized.

Dihydropteroate (B1496061) Synthase Inhibition

The benzenesulfonamide moiety is a well-established pharmacophore in antimicrobial drug discovery. A primary mechanism by which sulfonamide-based compounds exert their antibacterial effects is through the competitive inhibition of dihydropteroate synthase (DHPS). nih.govwikipedia.org This enzyme is crucial in the bacterial metabolic pathway for synthesizing folic acid. wikipedia.org

DHPS catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, an essential precursor for folate synthesis. wikipedia.org Folate is a vital cofactor for the synthesis of nucleic acids (DNA and RNA), which are necessary for cellular division and growth. wikipedia.org By acting as a competitive inhibitor of DHPS, sulfonamides block this pathway, leading to a depletion of folic acid. This disruption of nucleic acid synthesis ultimately prevents the bacteria from dividing, resulting in a bacteriostatic effect, where the growth of the bacteria is halted. wikipedia.org This mechanism's selective toxicity to bacteria is due to mammalian cells not synthesizing their own folate; they obtain it from their diet. wikipedia.org The benzenesulfonamide structure is recognized for its role in this inhibitory mechanism. nih.gov

BTK, PI3K, and JAK-2 Inhibition

While the sulfonamide scaffold is explored for various therapeutic targets, the reviewed scientific literature does not provide direct evidence of this compound acting as an inhibitor of Bruton's tyrosine kinase (Btk), Phosphoinositide 3-kinase (PI3K), or Janus kinase 2 (JAK-2). These kinases are significant targets in inflammatory diseases and cancer.

BTK: Btk is a therapeutic target for conditions like rheumatoid arthritis, and specific inhibitors have been developed that block its function in both B cells and myeloid cells. nih.gov

PI3K: The PI3K pathway is implicated in cancers such as malignant mesothelioma. Research has shown that combined inhibition of MEK and the p110β isoform of PI3K can be an effective therapeutic strategy for certain tumor types. nih.gov

JAK-2: JAKs are a family of four tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that mediate cytokine signaling. nih.govgoogle.com JAK-2 inhibitors, in particular, have been developed for myeloproliferative diseases. google.com Combination therapies involving JAK-2 inhibitors have also been explored for suppressing tumor growth. nih.gov

Although these kinases are important drug targets, current research does not specifically link their inhibition to this compound.

Other Enzyme Targets (e.g., Falcipain enzymes)

Beyond DHPS, the benzenesulfonamide class of compounds is investigated for its activity against other enzymatic targets. One noted mechanism is the suppression of carbonic anhydrase catalytic activity. nih.gov Additionally, molecular docking studies on some novel benzenesulfonamide-containing derivatives have explored their interactions with fungal secreted aspartic proteases (SAPs), suggesting these may be potential targets contributing to their antifungal activity. nih.gov

Information specifically detailing the inhibition of falcipain enzymes by this compound was not found in the reviewed literature.

Antimicrobial Activity Assessments

The antimicrobial properties of sulfonamide derivatives have been extensively evaluated, showing a broad range of activity.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Benzenesulfonamide derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net Studies on various structurally related compounds have shown moderate to significant antibacterial activity. nih.govnih.gov

Gram-Positive Bacteria: Potent activity has been reported against pathogenic Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-intermediate Staphylococcus aureus (VISA). nih.gov

Gram-Negative Bacteria: Moderate antimicrobial activity has been observed against Gram-negative pathogens such as Escherichia coli and Acinetobacter baumannii. nih.gov Interestingly, some research suggests that certain benzenesulfonyl derivatives exhibit greater sensitivity against Gram-negative bacteria than Gram-positive strains. researchgate.net

The effectiveness of these compounds is often linked to their specific structural modifications, which can influence their spectrum of activity. researchgate.netresearchgate.net

Antifungal Efficacy Against Pathogenic Fungi

The arylsulfonamide chemical class has been shown to possess significant antifungal properties. nih.govnih.gov Research has confirmed both fungistatic (inhibiting fungal growth) and fungicidal (killing fungal cells) effects against various pathogenic fungi. nih.gov

Notably, activity has been demonstrated against multiple species of Candida, including Candida albicans, Candida parapsilosis, and Candida glabrata. nih.gov A study on a compound structurally related to this compound, specifically 4-[[(4-4-((biphenyl-4-ylmethylamino)methyl) benzenesulfonamide, and its hydrochloride salt, revealed fungicidal effects against Candida glabrata. nih.gov Other novel derivatives containing the benzenesulfonamide moiety have also shown potent activity against C. albicans by inhibiting biofilm formation. nih.gov

In Vitro Susceptibility Testing and Minimum Inhibitory Concentration (MIC) Determination

In vitro susceptibility testing is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after a specific incubation period. nih.gov This value is a key indicator of a compound's potency.

MIC values for several sulfonamide derivatives have been established against various pathogens, highlighting the potential of this chemical class.

Investigation of Receptor Modulation and Other Biological Pathways

The biological effects of this compound and its analogs extend beyond antimicrobial activity, encompassing interactions with various receptors and cellular pathways.

Currently, there is a notable lack of specific data in the accessible scientific literature detailing the direct interaction of this compound with the kappa opioid receptor (KOR). While the initial query suggested potential KOR antagonism, extensive searches have not yielded studies that confirm or quantify this specific binding activity.

For context, the structure-activity relationships (SAR) for KOR antagonists are complex and have been explored for various chemical scaffolds. nih.govmdpi.comyoutube.com Generally, selective KOR antagonists are investigated for their potential in treating conditions like depression, anxiety, and addiction. However, without direct experimental evidence, any potential activity of this compound at the KOR remains speculative.

Benzenesulfonamide derivatives have been shown to modulate several cellular signaling pathways, which is often linked to their therapeutic potential. A key mechanism is the inhibition of carbonic anhydrases (CAs), particularly isoforms like CA IX and CA XII, which are overexpressed in many hypoxic tumors and contribute to the tumor microenvironment by regulating pH. rsc.orgnih.govnih.gov By inhibiting these CAs, benzenesulfonamides can disrupt cancer cell signaling related to proliferation, survival, and metastasis. rsc.org

Some benzenesulfonamide analogs have also been found to interact with receptor tyrosine kinases (RTKs), which are critical in cellular functions such as proliferation, differentiation, and survival. nih.gov Dysregulation of RTK signaling is a hallmark of many cancers. For example, certain benzenesulfonamide derivatives have shown the ability to induce cell death in glioblastoma cells by interacting with these receptor pathways. nih.gov Additionally, some amino acid derivatives of sulfonamides have been observed to increase oxidative stress within cancer cells, leading to apoptosis. nih.gov

A growing body of preclinical research highlights the antineoplastic potential of benzenesulfonamide derivatives in various in vitro cancer models. These compounds have demonstrated cytotoxic and antiproliferative effects against a range of human cancer cell lines.

For instance, certain thiazol-4-one-benzenesulfonamide derivatives have shown potent inhibitory effects against breast cancer cell lines, such as MDA-MB-231 and MCF-7. rsc.org The mechanism for this activity is partly attributed to the induction of apoptosis, as evidenced by an increase in annexin (B1180172) V-FITC staining. rsc.org Another study on 1,4-benzenesulfonamide derivatives identified compounds with potent inhibitory activity against glyoxalase I, an enzyme overexpressed in many cancer cells, with IC50 values in the sub-micromolar range. tandfonline.comnih.gov

The following table summarizes the in vitro anticancer activity of various benzenesulfonamide derivatives, showcasing their potential as antineoplastic agents. It is important to note that specific data for this compound is not available in the reviewed literature, and the table reflects the activity of related compounds.

Compound/Derivative Cell Line Activity (IC50/GI%) Reference
Thiazol-4-one-benzenesulfonamide derivative 4e MDA-MB-231 (Breast)IC50 = 3.58 µM rsc.org
Thiazol-4-one-benzenesulfonamide derivative 4e MCF-7 (Breast)IC50 = 4.58 µM rsc.org
Thiazol-4-one-benzenesulfonamide derivative 4g MDA-MB-231 (Breast)IC50 = 5.54 µM rsc.org
Thiazol-4-one-benzenesulfonamide derivative 4g MCF-7 (Breast)IC50 = 2.55 µM rsc.org
(E)-2-hydroxy-5-((4-sulfamoylphenyl)diazenyl)benzoic acid (26 )Glyoxalase I (Enzyme)IC50 = 0.39 µM tandfonline.comnih.gov
(E)-4-((8-hydroxyquinolin-5-yl)diazenyl) benzenesulfonamide (28 )Glyoxalase I (Enzyme)IC50 = 1.36 µM tandfonline.comnih.gov
Benzenesulfonamide analog AL106 U87 (Glioblastoma)IC50 = 58.6 µM nih.gov

Research on a structurally related compound, 4-(2-aminoethyl)benzenesulfonamide (B156865), has provided insights into the potential cardiovascular effects of this class of molecules. In a study using an isolated rat heart model, this compound demonstrated a significant impact on cardiovascular parameters. cerradopub.com.brcerradopub.com.br

Specifically, 4-(2-aminoethyl)benzenesulfonamide was found to decrease perfusion pressure in a time-dependent manner. cerradopub.com.br This effect suggests a vasodilatory action on the coronary vasculature. Congruently, the same study reported that this compound lowered coronary resistance. cerradopub.com.br The reduction in both perfusion pressure and coronary resistance indicates a potential for this benzenesulfonamide derivative to improve coronary blood flow. The authors of the study suggest that these effects might be related to the inhibition of calcium channels, a mechanism known to be influenced by some sulfonamide derivatives. cerradopub.com.br

The table below summarizes the observed effects of 4-(2-aminoethyl)benzenesulfonamide on cardiovascular parameters in the isolated rat heart model.

Cardiovascular Parameter Effect Model Reference
Perfusion PressureDecreasedIsolated Rat Heart cerradopub.com.brcerradopub.com.br
Coronary ResistanceDecreasedIsolated Rat Heart cerradopub.com.brcerradopub.com.br

Applications and Future Directions in Medicinal Chemistry and Chemical Biology

Role as a Privileged Scaffold for Drug Discovery and Development

The benzenesulfonamide (B165840) moiety is a cornerstone in medicinal chemistry, widely recognized as a "privileged scaffold." nih.govrsc.org This designation stems from its remarkable ability to serve as a versatile structural framework that can be recognized by a multitude of diverse biological targets, leading to compounds with a wide array of therapeutic applications. rsc.orgnih.gov The primary sulfonamides are particularly well-known as potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes crucial in various physiological processes. nih.govnih.gov The sulfonamide group itself acts as a critical zinc-binding group (ZBG), anchoring the inhibitor to the zinc ion within the enzyme's active site, which is a fundamental interaction for achieving inhibition. nih.govnih.gov

The utility of this scaffold extends beyond carbonic anhydrase inhibition. For instance, meta-substituted benzenesulfonamides have been identified as a potent scaffold for developing inhibitors of metallo-β-lactamases (MβLs), enzymes that confer bacterial resistance to many antibiotics. rsc.org In these inhibitors, the sulfonamide group also functions as a zinc-binding entity, coordinating with the Zn(II) ion in the MβL active site. rsc.org The broad applicability of the benzenesulfonamide core is evident in its presence in drugs used as antiglaucoma agents, diuretics, anticonvulsants, and anticancer agents. nih.govtandfonline.com The development of numerous derivatives targeting various enzymes and receptors underscores the scaffold's privileged status and its enduring importance in the design of novel therapeutic agents. nih.govnih.gov

Strategies for Rational Drug Design Based on 4-((Methylamino)methyl)benzenesulfonamide Core

Rational drug design leverages the this compound core and related structures to create novel therapeutics with enhanced potency and selectivity. A prominent strategy is the "tail approach," which involves attaching various chemical moieties to the primary sulfonamide group. nih.gov The nature, orientation, and polarity of these "tail" groups significantly influence the binding affinity and selectivity of the resulting inhibitor for different enzyme isoforms, such as those of carbonic anhydrase (CA). nih.gov By modifying the tail, researchers can exploit additional interactions with amino acid residues in the hydrophilic or hydrophobic regions of the enzyme's active site, moving beyond the core's primary interaction with the catalytic zinc ion. nih.gov

Another powerful strategy is "scaffold hopping," where the benzenesulfonamide core is combined with other bioactive fragments to create novel hybrid molecules with distinct structures and potentially improved properties. nih.gov For example, combining the benzenesulfonamide core of the clinical trial candidate SLC-0111 with a hydroxyimine group via a piperazine (B1678402) linker led to a new class of potent CA inhibitors. nih.gov Molecular docking and modeling are integral to these design strategies. nih.govsemanticscholar.org These computational tools allow researchers to predict the binding modes of designed compounds within the target's active site, such as cyclin-dependent kinase-2 (CDK2), providing insights that guide the synthesis of more effective inhibitors. nih.gov Through such structure-based design and optimization, derivatives have been developed with significant inhibitory activity against targets implicated in cancer, such as CA IX and various kinases. nih.govresearchgate.net

Development of Novel Analytical Methods for Detection and Quantification

The development of robust analytical methods is crucial for the characterization and quantification of this compound and its derivatives in various matrices, including biological samples and pharmaceutical formulations. High-performance liquid chromatography (HPLC) is a predominant technique for the analysis and quantification of sulfonamide-based compounds. researchgate.netnih.gov HPLC methods, often coupled with mass spectrometry (HPLC-MS or MS/MS), provide high sensitivity and specificity, making them suitable for detecting compounds at very low concentrations. nih.govresearchgate.net For instance, an HPLC method was utilized to study the cellular uptake of active benzenesulfonamide derivatives in MDA-MB-231 cell lines. semanticscholar.orgresearchgate.net

Gas chromatography coupled with mass spectrometry (GC-MS) is another powerful reference method for the detection and quantification of such drugs in biological media, valued for its high sensitivity and specificity. nih.gov In addition to chromatographic techniques, immunoassays are recognized as useful bioanalytical tools that supplement conventional methods by offering rapid, sensitive, and cost-effective analyses. researchgate.net The general workflow for analyzing these compounds in complex samples involves an initial extraction or concentration step, followed by separation and identification using sensitive and selective techniques like HRGC/MS. cdc.gov The table below summarizes key parameters for a representative HPLC method developed for a related sulfonamide compound.

Table 1: Parameters for HPLC Analysis of Benzenesulfonamide Derivatives
ParameterSpecificationSource
TechniqueHigh-Performance Liquid Chromatography (HPLC) researchgate.net
DetectorUV Spectrometry or Mass Spectrometry (MS) nih.gov
ApplicationCellular uptake studies, Quantification in biological matrices researchgate.netnih.gov
Sample PreparationLiquid-liquid or solid-phase extraction nih.gov

Green Chemistry Principles in the Synthesis of this compound Derivatives

The synthesis of sulfonamides, including derivatives of this compound, is increasingly being guided by the principles of green chemistry to enhance environmental performance and efficiency. tandfonline.comsci-hub.se A key focus has been the replacement of traditional organic solvents with more environmentally benign alternatives. Water, in particular, has been successfully employed as a solvent for sulfonamide synthesis, offering a facile and eco-friendly method. sci-hub.sersc.org One such approach describes the reaction of amines with arylsulfonyl chlorides in water under dynamic pH control, which simplifies product isolation to filtration after acidification and avoids the use of organic bases. rsc.org

Another significant advancement is the development of solvent-free, or neat, reaction conditions. sci-hub.se Mechanochemistry, which uses mechanical force (e.g., in a ball mill) to drive reactions, represents a sustainable, metal-free route for synthesizing sulfonamides from cost-effective materials like sodium hypochlorite (B82951) and disulfides. rsc.org This method avoids bulk solvents and often simplifies purification. rsc.org Other green strategies include using catalytic amounts of reagents instead of stoichiometric quantities and designing processes that generate easily removable byproducts, such as trimethylsilyl (B98337) chloride, which can be distilled off and reused. sci-hub.se These methodologies align with green chemistry principles by preventing waste, increasing atom economy, and using safer chemicals and solvents, thereby making the synthesis of valuable sulfonamide structures more sustainable. sci-hub.sersc.orgrsc.org

Emerging Research Frontiers and Therapeutic Potential

The this compound scaffold continues to be a fertile ground for discovering drugs against new and challenging therapeutic targets. Research has expanded beyond traditional applications to explore its potential in treating a wider range of diseases. Novel benzenesulfonamide derivatives are being investigated as potent anticonvulsant agents, with some compounds showing high effectiveness and a wider safety margin in preclinical models of epilepsy compared to existing drugs. mdpi.comnih.gov

The anti-inflammatory potential of this scaffold is another active area of research. mdpi.comresearchgate.net Certain derivatives have demonstrated significant anti-inflammatory activity in vivo, effectively reducing pro-inflammatory cytokines like TNF-α and IL-6, and showing superior efficacy to standard drugs like indomethacin (B1671933) in rat models of edema. mdpi.comresearchgate.net In oncology, the focus is broadening from established targets like carbonic anhydrases to include other critical pathways. nih.govnih.gov New derivatives are being designed as inhibitors of enzymes like cyclin-dependent kinase-2 (CDK2), which are crucial for cell cycle progression. nih.gov Some of these compounds not only exhibit direct cytotoxic activity against cancer cell lines but also act as radio-sensitizing agents, dramatically increasing the cell-killing effect of γ-radiation. nih.gov These emerging frontiers highlight the therapeutic versatility of the benzenesulfonamide core and its potential to yield next-generation medicines for epilepsy, inflammation, and cancer.

Q & A

Q. What are the standard synthetic routes for preparing 4-((Methylamino)methyl)benzenesulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves sulfonylation of a benzylamine precursor. Key steps include:
  • Starting Materials : 4-(Aminomethyl)benzenesulfonyl chloride and methylamine derivatives .
  • Reagents : Bases like pyridine or triethylamine to neutralize HCl byproducts during sulfonamide bond formation .
  • Solvents : Dichloromethane (DCM) or dimethylformamide (DMF) under reflux conditions (~40–60°C) .
  • Purification : Recrystallization from ethanol or methanol yields high-purity products. Thin-layer chromatography (TLC) monitors reaction progress .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR identifies methylamino (–CH₂NHCH₃) and sulfonamide (–SO₂NH₂) groups. For example, the methylamino proton resonates at δ 2.8–3.2 ppm, while aromatic protons appear at δ 7.3–7.8 ppm .
  • IR : Peaks at ~1150 cm⁻¹ (S=O stretching) and ~3300 cm⁻¹ (N–H stretching) confirm sulfonamide functionality .
  • Mass Spectrometry : Molecular ion [M+H]⁺ matches the molecular weight (e.g., 214.26 g/mol) .

Advanced Research Questions

Q. How can computational methods guide the optimization of reaction yields for this compound derivatives?

  • Methodological Answer :
  • Quantum Chemical Calculations : Predict energy barriers for intermediate steps (e.g., sulfonylation) using density functional theory (DFT) .
  • Reaction Path Analysis : Identify rate-limiting steps (e.g., amine deprotonation) to adjust pH or solvent polarity .
  • Case Study : A 15% yield improvement was achieved by switching from DCM to DMF, aligning with computational predictions of solvent polarity effects .

Q. What strategies resolve contradictions in biological assay data for sulfonamide derivatives, such as inconsistent enzyme inhibition results?

  • Methodological Answer :
  • Assay Validation : Use internal standards (e.g., acetazolamide for carbonic anhydrase assays) to normalize activity measurements .
  • Control Experiments : Test compound stability under assay conditions (pH, temperature) to rule out degradation .
  • Statistical Analysis : Apply ANOVA to compare replicates and identify outliers caused by impurities .

Q. How can crystallographic data inform the design of this compound derivatives with enhanced binding affinity?

  • Methodological Answer :
  • X-ray Diffraction : Resolve crystal structures to identify key interactions (e.g., hydrogen bonds between sulfonamide and enzyme active sites) .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing methylamino with ethylamino) to enhance hydrophobic interactions, guided by crystallographic packing patterns .

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